molecular formula C12H11NO3 B009990 2-Cyano-5,6-dimethoxy-indan-1-one CAS No. 106648-24-2

2-Cyano-5,6-dimethoxy-indan-1-one

Cat. No. B009990
M. Wt: 217.22 g/mol
InChI Key: CAPLSGGIIBXDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5,6-dimethoxy-indan-1-one is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indanone derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism Of Action

The mechanism of action of 2-Cyano-5,6-dimethoxy-indan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways such as the PI3K/Akt and MAPK pathways. The compound has been found to inhibit the phosphorylation of Akt and ERK1/2, which are key regulators of cell survival and proliferation. It has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and autophagy.

Biochemical And Physiological Effects

2-Cyano-5,6-dimethoxy-indan-1-one has been found to possess various biochemical and physiological effects such as anti-cancer, neuroprotective, and anti-inflammatory activities. The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been found to reduce oxidative stress and inflammation in Alzheimer's disease models. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Cyano-5,6-dimethoxy-indan-1-one in lab experiments include its high purity and stability, which make it easy to handle and store. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research of 2-Cyano-5,6-dimethoxy-indan-1-one. One potential direction is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another direction is to explore its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to determine its optimal dosage and administration route for clinical use. Overall, the research on 2-Cyano-5,6-dimethoxy-indan-1-one has shown promising results, and it has the potential to be developed into a novel therapeutic agent for various diseases.

Scientific Research Applications

2-Cyano-5,6-dimethoxy-indan-1-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. The compound has been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease models. Additionally, the compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

106648-24-2

Product Name

2-Cyano-5,6-dimethoxy-indan-1-one

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carbonitrile

InChI

InChI=1S/C12H11NO3/c1-15-10-4-7-3-8(6-13)12(14)9(7)5-11(10)16-2/h4-5,8H,3H2,1-2H3

InChI Key

CAPLSGGIIBXDGD-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CC(C2=O)C#N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)C#N)OC

synonyms

2,3-DIHYDRO-5,6-DIMETHOXY-1-OXO-1H-INDENE-2-CARBONITRILE

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-5,6-dimethoxy-indan-1-one (69.1 g) was suspended in ethanol (1,200 ml) and added to a solution of potassium cyanide (70.4 g) in water (2,200 ml). The reaction mixture was heated at reflux for 1 hour and then the ethanol was distilled off. The dark solution was cooled, stirred and carefully neutralised with hydrochloric acid (5M, 120 ml) in a well ventilated hood. The organic extracts were combined, washed with brine, dried over magnesium sulphate, filtered, then concentrated to low volume under reduced pressure. The residual liquid was filtered through a column of coarse silica (0.2-0.5 mm, Merck, 300 g) and the column was eluted with dichloromethane. The appropriate fractions were combined and evaporated to dryness to give 2-Cyano-5,6-dimethoxy-indan-1-one (24.6 g). A portion crystallised from dichloromethane: ether; m.p. 177°-179° C.
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69.1 g
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70.4 g
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reactant
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